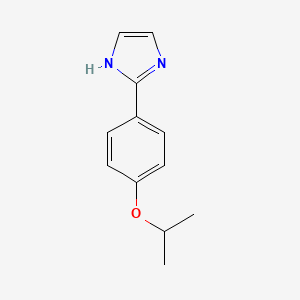
2-(4-Isopropoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxyphenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-isopropoxyphenyl group. Imidazoles are an important class of compounds due to their presence in many biologically active molecules and their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)imidazole typically involves the condensation of an aromatic aldehyde, such as 4-isopropoxybenzaldehyde, with an amine and a source of ammonia or ammonium acetate. This reaction can be catalyzed by various catalysts, including acids, bases, or metal catalysts, and can be carried out under different conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods can include the use of solid-phase synthesis, flow chemistry, and other advanced techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions can vary widely depending on the desired transformation, ranging from mild to harsh conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nitration of the aromatic ring can produce nitro-substituted imidazoles .
Scientific Research Applications
2-(4-Isopropoxyphenyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Isopropoxyphenyl)imidazole include other substituted imidazoles, such as:
- 2-Phenylimidazole
- 2-(4-Methoxyphenyl)imidazole
- 2-(4-Chlorophenyl)imidazole
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-9(2)15-11-5-3-10(4-6-11)12-13-7-8-14-12/h3-9H,1-2H3,(H,13,14) |
InChI Key |
SHTXUHPSKOHHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


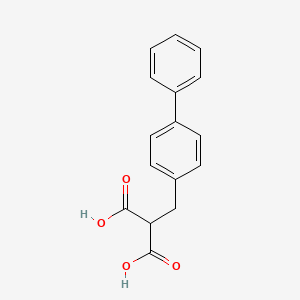
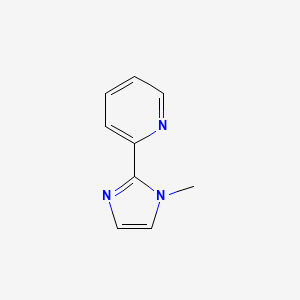
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
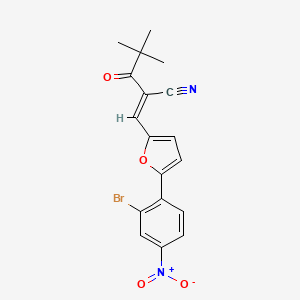
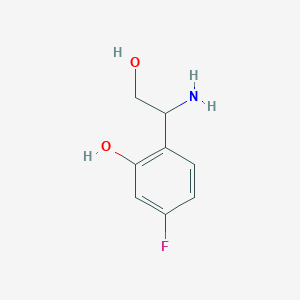
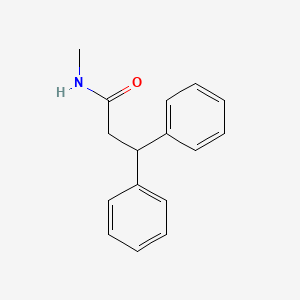
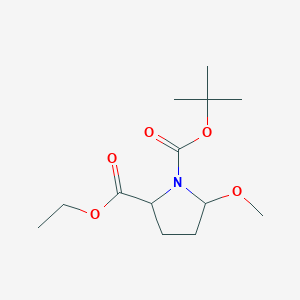


![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
